4-Acetamido-1-(2-pyridyl) piperidine
Description
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-11-5-8-15(9-6-11)12-4-2-3-7-13-12/h2-4,7,11H,5-6,8-9H2,1H3,(H,14,16) |
InChI Key |
OLFSWZFZIXYBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Acylation | Acetic anhydride | Organic solvent (DCM) |
| Base Neutralization | Triethylamine | Stirring at room temperature |
Pharmacological Activities
Research has indicated that 4-acetamido-1-(2-pyridyl) piperidine exhibits a range of biological activities, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, leading to potential therapeutic effects.
- Antimicrobial Properties : Studies have shown that piperidine derivatives possess antimicrobial activity. For instance, derivatives similar to this compound have been tested against resistant strains of bacteria and fungi, demonstrating efficacy in inhibiting growth and survival .
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been documented. Research indicates that certain piperidine derivatives can disrupt cell cycle progression and promote cell death in various cancer cell lines .
- Neurological Applications : Piperidine derivatives are known for their role in treating neurological disorders. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety .
Case Studies
Several studies highlight the applications of this compound in drug development:
- Case Study 1 : A study investigated the compound's effectiveness against Candida auris, a resistant fungal pathogen. Results showed that it inhibited fungal growth and induced cell death through apoptotic pathways .
- Case Study 2 : In another study focused on neuropharmacology, researchers evaluated the compound's effects on cognitive functions in animal models. The findings suggested improvements in memory retention and learning capabilities, indicating potential use in treating cognitive decline .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Morpholine Derivatives
Replacing the piperidine ring with a morpholine ring (as in compounds 4 and 5 from ) significantly reduces inhibitory activity against cholinesterase enzymes. Molecular docking studies reveal that morpholine analogs lose critical interactions with residues like Ser122, Tyr70, and Trp279, resulting in weaker binding to the enzyme active site. For example, compound 5 (morpholine analog) exhibits 10–20% lower inhibitory potency compared to piperidine-based compounds 1–3. This underscores the importance of the piperidine ring’s nitrogen atom geometry and basicity in maintaining enzyme interactions .
Piperidine vs. Pyridine Ligands in Platinum Complexes
In platinum-based photochemotherapeutic agents, replacing a piperidine ligand with pyridine (as in complexes 4 and 6 from ) alters hydrophobicity and biological activity. The piperidine-containing complex (logP = -1.16) is more lipophilic than its pyridine counterpart (logP = -1.84), enhancing cellular uptake. While both compounds show similar cytotoxicity under light activation, the piperidine complex induces faster antiproliferative effects and greater DNA conformational changes (24° unwinding vs. 18° for pyridine). This highlights how nitrogen-heterocycle substitutions influence both physicochemical and pharmacodynamic profiles .
Substituent Effects on Piperidine Derivatives
Patents (Evidences 3–4) describe diverse piperidine derivatives with substituents like ethyl, hydroxyethyl, and methyl groups. These modifications adjust logP, solubility, and binding affinity. For instance, ethyl or hydroxyethyl groups increase hydrophobicity, while methyl groups enhance metabolic stability. The acetamido group in 4-Acetamido-1-(2-pyridyl) piperidine may similarly improve target engagement through hydrogen-bonding interactions, a feature absent in simpler alkyl-substituted analogs .
Key Physicochemical Metrics
*Estimated from ; TPSA = Topological Polar Surface Area.
Research Findings and Implications
- Structural Flexibility : The piperidine ring’s conformational flexibility allows optimal positioning of substituents for target binding, whereas rigid morpholine or pyridine systems reduce adaptability .
- Hydrogen-Bonding vs.
- Therapeutic Potential: Combining pyridine’s π-stacking with piperidine’s basicity and acetamido’s polarity makes this compound a promising scaffold for central nervous system (CNS) drugs or enzyme-targeted therapies.
Preparation Methods
Alkylation of Piperidine with 2-Pyridyl Groups
The attachment of the 2-pyridyl group to the piperidine nitrogen is typically achieved via nucleophilic substitution or transition metal-catalyzed coupling.
Nucleophilic Substitution with 2-Halopyridines
Piperidine reacts with 2-chloropyridine in the presence of a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK). This method, adapted from patent literature, proceeds via an SN2 mechanism:
Conditions :
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling between piperidine and 2-bromopyridine is employed:
Conditions :
Introduction of the 4-Acetamido Group
Functionalizing the 4-position of the piperidine ring requires either pre-installation of an amino group followed by acylation or direct electrophilic substitution.
Reductive Amination of 4-Piperidone
4-Piperidone is converted to 4-aminopiperidine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN):
Conditions :
Acylation of 4-Aminopiperidine
The 4-amino group is acetylated using acetic anhydride or acetyl chloride under basic conditions:
Conditions :
Integration of Substituents: Final Assembly
Combining the above steps, the full synthesis of 4-acetamido-1-(2-pyridyl)piperidine involves:
-
Synthesis of 1-(2-pyridyl)piperidine via alkylation or coupling.
-
Introduction of the 4-amino group via reductive amination.
-
Acylation to form the acetamido moiety.
Example Protocol :
-
Alkylation : 1-(2-Pyridyl)piperidine is synthesized using Buchwald-Hartwig amination (80% yield).
-
Reductive Amination : The intermediate 4-piperidone derivative is converted to 4-amino-1-(2-pyridyl)piperidine (75% yield).
-
Acylation : Acetylation with acetic anhydride yields the final product (90% yield).
Advanced Methodologies and Catalytic Systems
Ring-Closing Metathesis (RCM)
Grubbs catalyst-mediated RCM constructs the piperidine ring with pre-installed substituents:
Advantages :
-
Avoids multi-step functionalization.
-
Enables stereochemical control.
Microwave-Assisted Synthesis
Microwave irradiation accelerates acylation and cyclization steps, reducing reaction times from hours to minutes:
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Large-scale synthesis employs flow chemistry to enhance efficiency:
Solvent and Reagent Optimization
-
Solvents : Ethyl acetate and isopropanol replace toxic chlorinated solvents.
-
Bases : Potassium carbonate (K₂CO₃) reduces cost compared to cesium salts.
Analytical and Characterization Data
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Acetamido-1-(2-pyridyl) piperidine, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typical for piperidine derivatives. For example, analogous compounds like PTH-AB-PY (a pyridyl-piperidine derivative) were synthesized via formylation and nucleophilic substitution using DMF/POCl₃ and piperidine bases . To optimize yield, parameters such as reaction temperature (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane for phase separation), and stoichiometric ratios (e.g., 1.2 equivalents of 2-pyridyl acetonitrile) should be systematically tested. Intermediate characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (as in ’s assay protocol) ensures purity before proceeding .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) for polar compounds, as described in pharmacopeial assays .
- Spectroscopy : <sup>1</sup>H NMR (to confirm pyridyl proton signals at δ 8.3–8.5 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular weight (C₁₂H₁₇N₃O: calc. 231.14) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : While specific toxicity data for this compound is limited, piperidine derivatives generally require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
- Storage : In airtight containers under dry, inert conditions (e.g., argon) to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., neurotransmitter receptors) by aligning the pyridyl group’s electron-rich π-system with hydrophobic binding pockets .
- DFT Calculations : Assess the amide group’s hydrogen-bonding potential using Gaussian at the B3LYP/6-31G* level .
- MD Simulations : Model stability in aqueous solutions (e.g., using GROMACS) to predict solubility and aggregation behavior .
Q. What experimental strategies resolve contradictions in stability data for piperidine derivatives under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products (e.g., deacetylated intermediates) .
- pH-Dependent Solubility Tests : Use shake-flask methods with buffers (pH 1–10) to correlate stability with ionization states .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at room temperature from accelerated stability data (40°C/75% RH) .
Q. How can researchers design experiments to study the compound’s interaction with biological membranes or enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or enzymes on sensor chips to measure binding affinity (KD) in real-time .
- Fluorescence Quenching : Monitor tryptophan residues in proteins using steady-state fluorescence to infer binding constants .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Q. What advanced techniques validate the compound’s role in catalytic or coordination chemistry applications?
- Methodological Answer :
- X-ray Crystallography : Resolve coordination geometries with transition metals (e.g., Zn²⁺ or lanthanides) using synchrotron radiation .
- EPR Spectroscopy : Detect radical intermediates if the compound participates in redox reactions (e.g., analogous to TEMPO derivatives) .
- Cyclic Voltammetry : Measure redox potentials in non-aqueous solvents (e.g., acetonitrile) to assess electron-transfer capabilities .
Methodological Considerations for Data Analysis
Q. How should researchers address variability in synthetic yields across batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., catalyst loading, solvent volume) .
- Statistical Process Control (SPC) : Apply control charts to monitor yield trends and detect outliers .
- Root-Cause Analysis : Investigate impurities via GC-MS or elemental analysis to trace contamination sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
